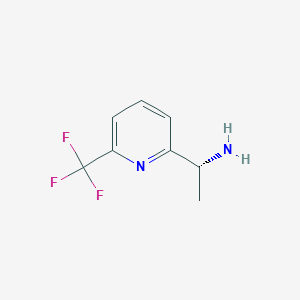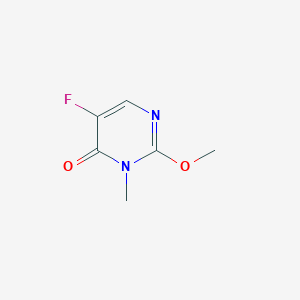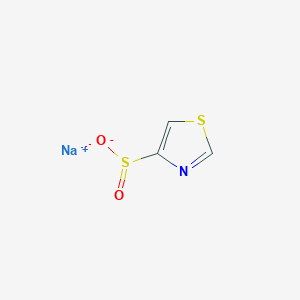![molecular formula C9H10N2 B13120868 3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-70-6](/img/structure/B13120868.png)
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with two methyl groups attached at the 3rd and 4th positions of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethylpyrrole with a suitable pyridine derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学的研究の応用
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as inhibitors of various enzymes and receptors, making them candidates for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential anticancer and antimicrobial properties.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl groups at the 3rd and 4th positions.
3,4-Dimethylpyrrole: Contains only the pyrrole ring with methyl groups.
Pyridine: Contains only the pyridine ring without the fused pyrrole ring.
Uniqueness
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure and the presence of methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
23612-70-6 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-10-9-8(6)7(2)5-11-9/h3-5H,1-2H3,(H,10,11) |
InChIキー |
CCRUMQORQZSOJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CNC2=NC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester](/img/structure/B13120791.png)
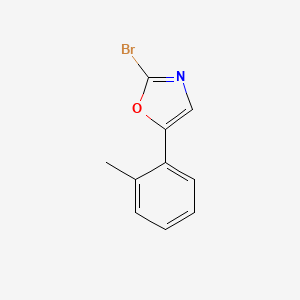
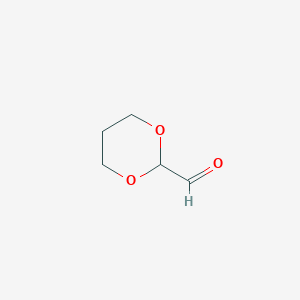


![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid](/img/structure/B13120831.png)
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13120838.png)
